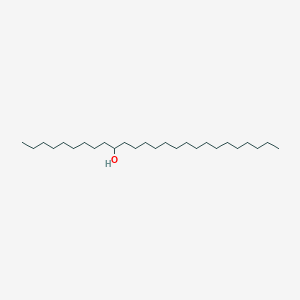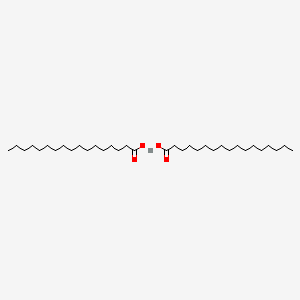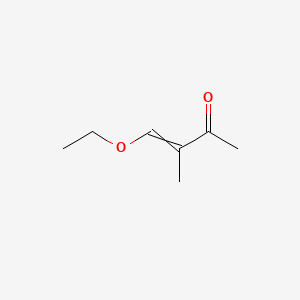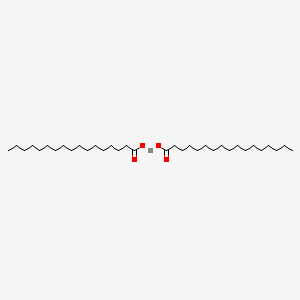
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride typically involves the reaction of 1,3-diaminobenzene with heptafluoroisopropyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diamino-4-(trifluoromethyl)benzene
- 1,3-Diamino-4-(pentafluoroethyl)benzene
- 1,3-Diamino-4-(nonafluorobutyl)benzene
Uniqueness
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride is unique due to its heptafluoroisopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H9Cl2F7N2 |
|---|---|
Peso molecular |
349.07 g/mol |
Nombre IUPAC |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H7F7N2.2ClH/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18;;/h1-3H,17-18H2;2*1H |
Clave InChI |
JBULUVLKXAOCJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)





